Cas no 146374-23-4 (3-amino-N-(thiazol-2-yl)benzenesulfonamide)

3-Amino-N-(thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative featuring both an amino group and a thiazole moiety, making it a versatile intermediate in medicinal and organic chemistry. Its structure allows for further functionalization, enabling applications in the synthesis of bioactive compounds, particularly antimicrobial and anti-inflammatory agents. The presence of the thiazole ring enhances binding affinity to biological targets, while the sulfonamide group contributes to stability and solubility. This compound is valued for its potential in drug discovery and development, offering a scaffold for designing novel therapeutics. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-amino-N-(thiazol-2-yl)benzenesulfonamide structure
146374-23-4 structure
商品名:3-amino-N-(thiazol-2-yl)benzenesulfonamide
CAS番号:146374-23-4
MF:C9H9N3O2S2
メガワット:255.316658735275
MDL:MFCD09703284
CID:2106020
PubChem ID:16788375

3-amino-N-(thiazol-2-yl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 3-amino-N-2-thiazolylBenzenesulfonamide
    • 3-Amino-N-thiazol-2-yl-benzenesulfonamide
    • 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
    • 3-amino-N-(thiazol-2-yl)benzenesulfonamide
    • 3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
    • SJBMOWNPZUTOKD-UHFFFAOYSA-N
    • STK946208
    • BBL031386
    • NE19782
    • 1-(thiazol-2-ylaminosulphonyl)-3aminobenzene
    • 1-(Thiazol-2-ylaminosulphonyl)-3-aminobenzene
    • 3-AMINO-N-1,3-THIAZOL-2-YLBENZENESULFONAMIDE
    • Z1333043365
    • MDL: MFCD09703284
    • インチ: 1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12)
    • InChIKey: SJBMOWNPZUTOKD-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=C(C=1)N)(NC1=NC=CS1)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • トポロジー分子極性表面積: 122
  • 疎水性パラメータ計算基準値(XlogP): 0.1

3-amino-N-(thiazol-2-yl)benzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-99294-1g
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
1g
$320.0 2023-09-01
1PlusChem
1P019UBY-2.5g
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
2.5g
$492.00 2025-03-04
1PlusChem
1P019UBY-100mg
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
100mg
$159.00 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1188292-1g
3-Amino-n-(thiazol-2-yl)benzenesulfonamide
146374-23-4 98%
1g
¥1274.00 2024-08-09
A2B Chem LLC
AV38030-50mg
3-Amino-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
50mg
$114.00 2024-04-20
Enamine
EN300-99294-0.5g
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95.0%
0.5g
$188.0 2025-02-19
Chemenu
CM505626-1g
3-Amino-N-(thiazol-2-yl)benzenesulfonamide
146374-23-4 97%
1g
$139 2022-09-29
TRC
A635743-500mg
3-amino-N-(thiazol-2-yl)benzenesulfonamide
146374-23-4
500mg
$ 340.00 2022-06-07
Enamine
EN300-99294-5g
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
5g
$810.0 2023-09-01
Enamine
EN300-99294-10g
3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
146374-23-4 95%
10g
$1290.0 2023-09-01

3-amino-N-(thiazol-2-yl)benzenesulfonamide 関連文献

3-amino-N-(thiazol-2-yl)benzenesulfonamideに関する追加情報

Introduction to 3-amino-N-(thiazol-2-yl)benzenesulfonamide (CAS No. 146374-23-4)

The compound 3-amino-N-(thiazol-2-yl)benzenesulfonamide (CAS No. 146374-23-4) represents a significant advancement in the field of medicinal chemistry, particularly in the design of novel therapeutic agents. This sulfonamide derivative, characterized by its unique structural motif, has garnered considerable attention due to its potential biological activities and mechanistic insights. The presence of both an amino group and a thiazole ring in its molecular framework suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

From a chemical perspective, the structure of 3-amino-N-(thiazol-2-yl)benzenesulfonamide exhibits a rich scaffold that can be modulated to enhance pharmacological properties. The sulfonamide moiety is well-known for its role as a pharmacophore in numerous drugs, contributing to both binding affinity and metabolic stability. The integration of a thiazole ring further expands the compound's potential interactions, as thiazole derivatives are frequently observed in biologically active molecules, particularly those targeting bacterial enzymes and inflammatory pathways.

Recent research has highlighted the importance of sulfonamide-based compounds in addressing emerging challenges in healthcare. Studies have demonstrated that modifications at the 3-amino position and the thiazol-2-yl substituent can significantly influence the compound's efficacy and selectivity. For instance, computational studies have shown that optimal spacing between these functional groups can enhance binding to specific protein targets, thereby improving therapeutic outcomes.

In the context of drug discovery, 3-amino-N-(thiazol-2-yl)benzenesulfonamide has been investigated for its potential applications in treating various diseases. Preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory responses and microbial infections. The thiazole ring, in particular, has been identified as a key structural element that contributes to its interaction with biological targets, suggesting its role in modulating enzyme activity.

The sulfonamide group in 3-amino-N-(thiazol-2-yl)benzenesulfonamide is known to form hydrogen bonds with polar residues in proteins, which is crucial for maintaining binding affinity. Additionally, the electron-withdrawing nature of the sulfonamide moiety can influence the electronic properties of adjacent functional groups, such as the amino group at position 3. This interplay of electronic effects can be leveraged to fine-tune the compound's pharmacokinetic profile.

Advances in synthetic methodologies have enabled more efficient and scalable production of 3-amino-N-(thiazol-2-yl)benzenesulfonamide, facilitating its incorporation into larger drug discovery programs. Modern techniques such as solid-phase synthesis and flow chemistry have been employed to streamline the construction of this complex scaffold, reducing both cost and time associated with its preparation.

The potential applications of this compound extend beyond traditional therapeutic areas. Research into its interaction with nucleic acids has opened new avenues for exploring its role in antiviral and anticancer therapies. The ability of sulfonamide derivatives to interfere with DNA replication and transcription processes makes them attractive candidates for developing novel chemotherapeutic agents.

Evaluation of 3-amino-N-(thiazol-2-yl)benzenesulfonamide's pharmacokinetic properties is crucial for determining its suitability for clinical use. Studies have focused on assessing its solubility, stability, and metabolic pathways to ensure optimal absorption and distribution within the body. These parameters are essential for predicting how the compound will behave in vivo and for identifying potential side effects or interactions with other drugs.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 3-amino-N-(thiazol-2-yl)benzenesulfonamide. Predictive models have been developed to screen large libraries of compounds based on their structural features and predicted biological activities. These models take into account various factors such as molecular weight, charge distribution, and hydrogen bonding potential to rank compounds for further investigation.

In conclusion, 3-amino-N-(thiazol-2-yl)benzenesulfonamide (CAS No. 146374-23-4) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups offers multiple points of interaction with biological targets, making it a versatile tool for drug discovery. As research continues to uncover new applications for this compound, it holds significant promise for addressing unmet medical needs across various therapeutic areas.

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